molecular formula C8H14O2 B103998 tert-Butyl 3-butenoate CAS No. 14036-55-6

tert-Butyl 3-butenoate

Cat. No. B103998
CAS RN: 14036-55-6
M. Wt: 142.2 g/mol
InChI Key: NGASWKRTXGWPNN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-butenoate” is a chemical compound with the molecular formula C8H14O2 . It is used as a reagent in the synthesis of (-)-exiguolide, a marine sponge macrolide .


Synthesis Analysis

“tert-Butyl 3-butenoate” can be synthesized using 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20℃ for 48 hours . The product is distilled under vacuum (12 mmHg) at 100 C as a clear liquid .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-butenoate” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 142.196 Da and the monoisotopic mass is 142.099380 Da .


Chemical Reactions Analysis

The transesterification of “tert-Butyl 3-butenoate” is a significant transformation in organic synthesis . This process is particularly important in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .


Physical And Chemical Properties Analysis

“tert-Butyl 3-butenoate” is a colorless liquid . It has a boiling point of 88 °C/150 mmHg . The specific gravity at 20/20 is 0.88 and the refractive index is 1.41 .

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-butenoate: is widely used as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable compound for constructing complex molecular structures. For instance, it can undergo Pd-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, tert-Butyl 3-butenoate serves as a monomer for polymerization reactions. It can be used to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. These polymers have potential applications in materials science, including the development of new types of plastics or resins .

Medicinal Chemistry

This compound finds applications in medicinal chemistry, where it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ester group can be transformed into various functional groups that are prevalent in drug molecules, aiding in the design of compounds with desired biological activities .

Catalysis

tert-Butyl 3-butenoate: can act as a ligand in catalytic systems. It can modify the reactivity and selectivity of metal catalysts, which is crucial in industrial processes such as hydrogenation, oxidation, and C-H activation. This has implications for the production of fine chemicals and the pharmaceutical industry .

Material Science

In material science, tert-Butyl 3-butenoate is used to modify surface properties of materials. It can be grafted onto surfaces to alter hydrophobicity or to introduce functional groups that can further react with other molecules. This is particularly useful in creating specialized coatings and surface treatments .

Analytical Chemistry

Lastly, tert-Butyl 3-butenoate is utilized in analytical chemistry as a standard for calibrating instruments like gas chromatographs (GC). Its well-defined physical properties, such as boiling point and refractive index, make it an ideal compound for method development and validation .

Safety And Hazards

“tert-Butyl 3-butenoate” is classified as a danger under safety regulations . It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

tert-butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGASWKRTXGWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348670
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-butenoate

CAS RN

14036-55-6
Record name tert-Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-Butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?

A1: tert-Butyl 3-butenoate serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where tert-butyl 3-butenoate is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []

Q2: How is tert-butyl 3-butenoate prepared in the context of this synthesis?

A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce tert-butyl 3-butenoate. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.

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